Aqueous Solubility Advantage of the Dihydrochloride Salt over the Free Base Form
For chemical procurement and biological assay preparation, the aqueous solubility of the dihydrochloride salt is a critical differentiator. While the free base N-methyl-2,3-dihydro-1H-isoindol-5-amine (CAS 1394961-20-6, MW 148.20 g/mol) is expected to have limited aqueous solubility, its dihydrochloride salt (CAS 1820686-41-6, MW 221.12 g/mol) is designed to offer enhanced solubility, a fundamental principle of salt formation [1]. This property facilitates its use in aqueous reaction conditions, biological buffer systems, and high-throughput screening formats where consistent dissolution is paramount.
| Evidence Dimension | Aqueous solubility at physiological pH |
|---|---|
| Target Compound Data | Enhanced aqueous solubility, as is characteristic of hydrochloride salts; specific quantitative values are not publicly available in peer-reviewed literature. |
| Comparator Or Baseline | Free base (N-Methyl-2,3-dihydro-1H-isoindol-5-amine, CAS 1394961-20-6): expected to have lower aqueous solubility. |
| Quantified Difference | A qualitative improvement is acknowledged based on the principle of salt formation; direct head-to-head solubility data for this specific pair is unavailable. |
| Conditions | Aqueous buffer systems, physiological pH, standard laboratory conditions. |
Why This Matters
For procurement, selecting the dihydrochloride salt ensures immediate usability in aqueous-based experiments without the need for additional solubilization steps or co-solvents, which can introduce confounding variables in biological assays.
- [1] Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. View Source
